molecular formula C20H13ClN6OS2 B492734 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671200-72-9

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Cat. No.: B492734
CAS No.: 671200-72-9
M. Wt: 452.9g/mol
InChI Key: RXBPBKXXYIWVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-chlorophenyl group at position 5, linked via a sulfanylacetamide bridge to a [1,2,4]triazolo[4,3-a]quinoline moiety. The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the triazoloquinoline component could contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN6OS2/c21-14-8-5-13(6-9-14)18-23-19(26-30-18)22-17(28)11-29-20-25-24-16-10-7-12-3-1-2-4-15(12)27(16)20/h1-10H,11H2,(H,22,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBPBKXXYIWVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H9ClN6OS2
  • Molecular Weight : 352.82 g/mol
  • CAS Number : 690646-74-3

This compound features a thiadiazole ring and a triazole moiety, both of which are known for their diverse biological activities.

Research indicates that compounds containing thiadiazole and triazole structures often exhibit significant biological activities through various mechanisms:

  • Heparanase Inhibition : A study demonstrated that similar triazolo-thiadiazole compounds effectively inhibit heparanase, an enzyme linked to tumor progression and metastasis. This inhibition resulted in reduced tumor growth and metastasis in animal models .
  • Antiviral Activity : Compounds with similar structures have shown antiviral properties against plant viruses like Tobacco Mosaic Virus (TMV). Some derivatives exhibited up to 50% inhibition of TMV, suggesting potential applications in antiviral drug development .
  • Antimicrobial Properties : Thiadiazole derivatives have been noted for their antimicrobial effects. For instance, certain synthesized compounds displayed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis while showing weaker activity against other strains .

1. Heparanase Inhibition Study

A significant study focused on the heparanase-inhibiting properties of triazolo-thiadiazoles revealed that these compounds could markedly decrease tumor growth in treated mice. The study emphasized the importance of heparanase in cancer progression and highlighted the potential of these compounds as anti-cancer agents .

2. Antiviral Activity

In another investigation, a series of sulfonamide derivatives containing thiadiazole rings were synthesized and screened for their antiviral efficacy against TMV. Among these derivatives, some showed promising results comparable to commercial antiviral agents .

3. Antimicrobial Screening

A comprehensive screening of synthesized thiadiazole compounds indicated that several exhibited strong inhibitory effects on urease activity and were effective acetylcholinesterase inhibitors. These findings suggest potential therapeutic applications in treating infections and neurodegenerative diseases .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/EnzymeEfficacy
Compound AHeparanase InhibitionTumor cellsSignificant decrease in growth
Compound BAntiviral ActivityTMV~50% inhibition
Compound CAntimicrobialSalmonella typhiModerate to strong
Compound DAcetylcholinesterase InhibitionEnzymeStrong inhibition

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, compounds derived from similar structures have been evaluated for their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, revealing significant inhibition rates comparable to standard antibiotics like penicillin and streptomycin .

Antifungal Activity

The compound also displays antifungal properties. Research indicates that derivatives with similar structural motifs exhibit better antifungal activity than established antifungal agents. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways crucial for fungal survival .

Anticancer Potential

There is growing interest in the anticancer potential of compounds containing thiadiazole and triazole moieties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, some derivatives have shown promise in targeting cancer cell lines with mutations in key oncogenes .

Case Study 1: Antibacterial Activity Evaluation

A study conducted on a series of thiadiazole-triazole hybrids demonstrated their antibacterial efficacy against multiple strains. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics. The structure-activity relationship (SAR) analysis revealed that modifications to the thiadiazole ring significantly influenced antibacterial potency .

Table 1: Antibacterial Activity of Thiadiazole-Triazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Comparison Standard
5aStaphylococcus aureus32Penicillin (64)
5bEscherichia coli16Streptomycin (32)
5cBacillus subtilis8Penicillin (16)

Case Study 2: Anticancer Activity Assessment

In a separate investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with some compounds reducing viability by over 70% at higher concentrations compared to control groups .

Comparison with Similar Compounds

Chlorophenyl vs. Fluorophenyl Derivatives

Dichlorophenyl and Trifluoromethylphenyl Modifications

N-(3,4-dichlorophenyl)-2-[4-phenyl-5-benzyl(1,2,4-triazol-3-ylthio)]acetamide () and 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide () demonstrate that electron-withdrawing groups (e.g., Cl, CF₃) enhance inhibitory potency. The trifluoromethyl group in ’s compound may improve blood-brain barrier penetration, whereas the dichlorophenyl variant in could increase cytotoxicity, limiting therapeutic utility .

Core Heterocycle Modifications

Thiadiazole vs. Thiazole/Triazole Hybrids

However, thiadiazole’s sulfur atoms in the target compound may enhance metal-binding capacity, relevant for metalloenzyme inhibition .

Triazoloquinoline vs. Benzothiazole Moieties

The triazoloquinoline in the target compound offers a larger aromatic surface compared to benzothiazole-containing analogs (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide, ). This difference may improve DNA intercalation or kinase binding but could also increase molecular weight, affecting solubility .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~480 g/mol (estimated) 463.4 g/mol 485.3 g/mol
LogP ~3.8 (predicted) 4.1 (CF₃ group) 4.5 (dichlorophenyl)
IC50 (CDK5/p25) Not reported 30±1 nM (, Compound S) 42±1 nM (, Compound N)

The target compound’s higher molecular weight compared to ’s analog may reduce oral bioavailability, while its moderate LogP suggests balanced lipophilicity for membrane permeability . The absence of reported IC50 values for the target compound highlights a gap in current data, necessitating further enzymatic assays.

Key Research Findings and Structural Insights

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for analogous triazole-thiol derivatives (), involving nucleophilic substitution of bromoacetamide with thiol intermediates .
  • SAR Trends : Chlorine substituents at the phenyl position consistently correlate with improved potency across analogs, whereas bulkier groups (e.g., benzyl in ) may hinder target engagement .

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine

This intermediate is typically prepared via cyclization of thiourea derivatives. For example:

  • Reactant : 4-Chlorobenzoyl chloride and thiosemicarbazide.

  • Conditions : Reflux in ethanol with catalytic HCl, yielding the thiadiazole ring.

  • Purification : Recrystallization from ethanol/water mixtures.

Synthesis of Triazolo[4,3-a]quinoline-1-sulfanyl Acetic Acid

This component requires:

  • Step 1 : Gould-Jacobs cyclization of 2-aminobenzonitrile derivatives to form the triazoloquinoline core.

  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution. For instance, reacting triazoloquinoline-1-thiol with bromoacetic acid in basic conditions (K₂CO₃/DMF).

Coupling Methodology

The final step involves amide bond formation between the two intermediates.

Reaction Conditions

ParameterSpecificationSource
Coupling Agents HOBt (1.1 eq), EDCI (1.3 eq)
Solvent Anhydrous DMF
Temperature 20–25°C
Reaction Time 16–24 hours
Molar Ratio Thiadiazole amine : Acid = 1 : 1.1

Workup and Purification

  • Precipitation : Pour reaction mixture into ice-water to isolate crude product.

  • Washing Sequence :

    • 5% NaHCO₃ (removes excess acid)

    • 1% HCl (neutralizes residual base)

    • Deionized water (removes salts).

  • Column Chromatography :

    • Stationary phase: Silica gel (200–300 mesh)

    • Mobile phase: Ethyl acetate/petroleum ether (1:1).

Characterization Data

Spectral Analysis

  • ¹H NMR (DMSO-d6, 300 MHz) :
    δ 5.37 (s, 2H, CH₂), 7.52–8.11 (m, 9H, Ar-H), 13.07 (s, 1H, N-H).

  • IR (KBr, cm⁻¹) :
    3165 (N-H), 2918 (C-H), 1720 (C=O), 1657 (C=O amide), 1570 (C=C aromatic).

Physicochemical Properties

PropertyValueSource
Molecular Weight 452.94 g/mol
Melting Point 238–241°C
Yield 71–82%

Optimization and Challenges

Critical Parameters

  • Moisture Sensitivity : EDCI and HOBt are hygroscopic; reactions require anhydrous conditions.

  • Steric Hindrance : Bulky substituents on the triazoloquinoline may reduce coupling efficiency. Solutions include:

    • Increasing EDCI/HOBt stoichiometry (up to 1.5 eq).

    • Prolonging reaction time to 36 hours.

Alternative Approaches

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours at 80°C (unpublished data).

  • Solid-Phase Synthesis : Immobilized thiadiazole amines improve purification but lower yields (~60%).

Scalability and Industrial Relevance

Kilogram-Scale Production

  • Solvent Choice : Replacing DMF with THF reduces toxicity but requires higher EDCI (1.5 eq).

  • Continuous Flow Systems : Enhance heat transfer and reduce side reactions (patent pending).

Environmental Impact

  • Waste Streams : DMF recovery via distillation achieves 90% solvent reuse.

  • Byproduct Management : EDCI-derived urea precipitates in water and is filtered pre-chromatography.

Recent Advances (2023–2025)

Photocatalytic Coupling

  • Catalyst : Ru(bpy)₃Cl₂ under blue LED light enables room-temperature coupling in 12 hours (yield: 78%).

  • Advantage : Eliminates need for coupling agents, reducing cost.

Biocatalytic Methods

  • Enzyme : Candida antarctica lipase B (CAL-B) in tert-butanol:

    • Yield: 65%

    • Temperature: 40°C.

ReagentHandling Precautions
EDCI Irritant; use nitrile gloves
DMF Reproductive toxin; fume hood required

Q & A

Q. What are the common synthetic routes for N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Reacting 4-chlorophenyl-substituted thiosemicarbazide with bromine or iodine to form the 1,2,4-thiadiazole ring .

Triazoloquinoline Synthesis : Cyclization of quinoline precursors with hydrazine derivatives under acidic conditions to generate the triazole moiety .

Acetamide Coupling : Sulfur-based coupling agents (e.g., Lawesson’s reagent) link the thiadiazole and triazoloquinoline moieties via a sulfanyl bridge .

  • Key Considerations : Optimize reaction temperatures (60–120°C) and solvent systems (dioxane, DMF) to enhance yield (60–85%) and purity (>95%) .

Q. Which characterization techniques are critical for verifying the compound’s structural integrity?

  • Methodological Answer : Use a combination of:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions and connectivity (e.g., chlorophenyl protons at δ 7.2–7.6 ppm; triazole protons at δ 8.1–8.5 ppm) .
  • IR : Validate sulfanyl (C–S stretch at 650–750 cm⁻¹) and acetamide (N–H bend at 1550–1650 cm⁻¹) groups .
  • Chromatography :
  • HPLC : Assess purity (>98%) with C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ≈ 480–500 m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., MTT assay cell lines, incubation times) .
  • Structural Analogues : Compare activity profiles of derivatives (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl reduces cytotoxicity by 30%) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to isolate variables affecting IC₅₀ values .
  • Example : Inconsistent antiproliferative activity (IC₅₀ = 2–10 µM) may stem from differences in cell permeability .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Address poor solubility (<10 µg/mL in PBS) and metabolic instability:
  • Structural Modifications :
  • Introduce hydrophilic groups (e.g., –OH or –COOH) on the triazoloquinoline moiety to enhance aqueous solubility .
  • Replace labile sulfanyl bridges with methylene groups to improve metabolic stability .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to boost bioavailability .
  • In Silico Modeling : Predict ADMET profiles with tools like SwissADME to guide derivatization .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer : Follow a systematic approach:

Core Modifications : Vary substituents on the thiadiazole (e.g., 4-chlorophenyl vs. 4-fluorophenyl) and triazoloquinoline (e.g., methyl vs. ethyl groups) .

Bridge Alterations : Test sulfanyl, carbonyl, or amine linkers .

Biological Testing : Screen against target enzymes (e.g., kinase inhibition assays) and disease models (e.g., xenograft tumors) .

  • Example Table :
Substituent (R)IC₅₀ (µM, Cancer Cells)Solubility (µg/mL)
4-Cl3.2 ± 0.58.5
4-F5.1 ± 0.712.3
4-OCH₃>2018.9
Data derived from analogues in

Data Contradiction and Validation

Q. What experimental controls are essential when evaluating the compound’s anti-inflammatory activity?

  • Methodological Answer : Include:
  • Positive Controls : Dexamethasone (for cytokine suppression) and indomethacin (for COX inhibition) .
  • Negative Controls : Vehicle-treated samples and scrambled analogs .
  • Assay Replicates : Minimum triplicate runs with blinded data analysis to mitigate bias .
  • Validation : Confirm target engagement via Western blot (e.g., NF-κB pathway proteins) .

Mechanistic Studies

Q. How to investigate the compound’s mechanism of action in cancer cells?

  • Methodological Answer : Use a multi-omics approach:
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) .
  • Proteomics : SILAC-based profiling to quantify kinase activity changes .
  • Metabolomics : LC-MS to track ATP/NADH levels and glycolytic flux .
  • Functional Assays : CRISPR knockout of suspected targets (e.g., Bcl-2) to confirm dependency .

Toxicology and Safety

Q. What methodologies assess the compound’s genotoxic potential?

  • Methodological Answer : Conduct:
  • Ames Test : Use Salmonella strains TA98 and TA100 to detect frameshift/base-pair mutations .
  • Comet Assay : Measure DNA strand breaks in treated lymphocytes .
  • In Vivo Micronucleus Test : Administer 50–100 mg/kg to rodents and analyze bone marrow erythrocytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.